molecular formula C8H18ClN3O4S B2486086 propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride CAS No. 1803606-68-9

propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride

Cat. No.: B2486086
CAS No.: 1803606-68-9
M. Wt: 287.76
InChI Key: JUVNQPBODAELHY-UHFFFAOYSA-N
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Description

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride is a synthetic piperazine derivative characterized by a sulfonylcarbamate group attached to the piperazine nitrogen. Its molecular formula is reported as C₁₀H₁₀FN₃S·HCl (EN300-153280/EN300-153328) with a purity of 95% . The compound’s structure combines a piperazine core with a sulfonamide linker and an isopropyl carbamate moiety, which may enhance metabolic stability and receptor-binding specificity compared to simpler piperazine derivatives.

Properties

IUPAC Name

propan-2-yl N-piperazin-1-ylsulfonylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4S.ClH/c1-7(2)15-8(12)10-16(13,14)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVNQPBODAELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NS(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride involves several steps. The synthetic route typically includes the reaction of piperazine with sulfonyl chloride to form piperazine-1-sulfonyl chloride. This intermediate is then reacted with isopropyl carbamate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and sulfonyl group facilitate nucleophilic substitutions. Key reactions include:

Sulfonylation:
The secondary amine in piperazine reacts with sulfonyl chlorides to form bis-sulfonamide derivatives. This reaction typically proceeds in dichloromethane with triethylamine as a base (yield: 78-92%) .

Carbamate Hydrolysis:
The isopropyl carbamate group undergoes alkaline hydrolysis (NaOH, H₂O/THF, 60°C) to yield a primary amine intermediate, which can further react with electrophiles like acyl chlorides.

Reaction Conditions Product Yield
SulfonylationRSO₂Cl, Et₃N, CH₂Cl₂, 0°C → rtBis-sulfonamide derivatives78-92%
Carbamate hydrolysis2N NaOH, THF/H₂O (3:1), 60°C, 4hPrimary amine + CO₂ + isopropanol85%

Condensation and Cyclization Reactions

The compound participates in Strecker condensations and heterocycle formation:

Strecker Condensation:
Reacts with cyclohexanone derivatives in the presence of Et₂AlCN/Ti(O-iPr)₄ to form α-aminonitrile intermediates, which are reduced to aminomethyl derivatives using LiAlH₄ (yield: 65-72%) .

Triazole Formation:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms 1,2,3-triazole-linked conjugates, enhancing pharmacological profiles .

Coupling Reactions

Heck Coupling:
The brominated aromatic derivatives undergo palladium-catalyzed coupling (Pd(OAc)₂, PPh₃, K₂CO₃) with alkenes to form biaryl structures (yield: 58-74%) .

Buchwald-Hartwig Amination:
Piperazine nitrogen reacts with aryl halides (XPhos Pd G3 catalyst, Cs₂CO₃, 100°C) to install aryl groups (yield: 81-89%) .

Coupling Type Catalyst System Substrate Yield
HeckPd(OAc)₂/PPh₃/K₂CO₃Bromobenzene58-74%
Buchwald-HartwigXPhos Pd G3/Cs₂CO₃4-Bromotoluene81-89%

Acid/Base-Mediated Rearrangements

Deprotection of Boc Groups:
Treatment with HCl in dioxane removes tert-butoxycarbonyl (Boc) protecting groups, regenerating free amines (quantitative yield) .

Sulfonyl Group Migration:
Under acidic conditions (HCl/MeOH, reflux), sulfonyl groups migrate from piperazine to adjacent carbamate oxygen, forming sulfonic acid esters.

Catalytic Hydrogenation

The compound undergoes hydrogenolysis (H₂, Pd/C, MeOH) to cleave benzyl or allyl protecting groups (yield: >90%) .

Analytical Characterization

Reaction progress is monitored via:

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time: 6.8 min for parent compound)

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 3.15–3.45 (m, 8H, piperazine), 4.95 (m, 1H, OCH(CH₃)₂)

Biological Activity Correlation

Derivatives show inhibition of urokinase plasminogen activator (uPA) with IC₅₀ values of 0.8–3.2 μM in HT-1080 fibrosarcoma cells. Modifications at the sulfonyl group enhance selectivity (>50-fold vs. tPA) .

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it valuable for developing protease inhibitors and kinase modulators. Further optimization of reaction conditions (e.g., microwave-assisted synthesis) could improve yields for scaled applications .

Scientific Research Applications

Medicinal Chemistry Applications

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride has garnered attention for its potential therapeutic applications:

  • Pharmacological Activity : Compounds containing piperazine moieties are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and antihistaminic effects. The presence of the sulfonamide group may improve solubility and bioavailability, potentially leading to enhanced therapeutic efficacy .
  • Target Interaction Studies : Preliminary research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting applications in treating neurological disorders .

Case Study: Neurotransmitter Interaction

In vitro studies have shown that similar piperazine derivatives can exhibit varying degrees of affinity for serotonin and dopamine receptors, crucial targets in psychiatric treatments. Further investigations are needed to elucidate the specific mechanisms of action for this compound .

Biochemical Research Applications

The compound is utilized in biochemical assays to study enzyme inhibition and other biological interactions:

  • Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This characteristic makes it valuable for exploring various biochemical pathways .
  • Immunological Studies : Research has indicated that related compounds can enhance the release of immunostimulatory cytokines in immune cell lines, suggesting potential applications in vaccine development as co-adjuvants .

Organic Synthesis Applications

In organic chemistry, this compound serves as a reagent and building block for synthesizing more complex molecules:

  • Reagent in Organic Synthesis : It can be used as a versatile building block in the synthesis of various chemical entities due to its functional groups capable of participating in nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Piperazine Core Modifications

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structure : Features a carboxamide group and a 4-chlorophenyl substituent.
  • Key Differences : The carboxamide group (vs. sulfonylcarbamate) reduces steric bulk but may decrease hydrolytic stability. The ethyl group at the 4-position of piperazine alters conformational flexibility .
  • Molecular Weight : 283.75 g/mol (C₁₃H₁₈ClN₃O₂) , compared to ~272.39 g/mol for the target compound .

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (Compound 7) Structure: Includes a 2-methoxyphenyl group and a tricyclic adamantane-like amine. The methoxyphenyl substituent is associated with serotonin receptor (5-HT₁A) affinity .

Sulfonamide/Carbamate Derivatives

1-(1H-Imidazol-4-ylsulfonyl)piperazine Hydrochloride Structure: Substitutes the carbamate with an imidazole-sulfonyl group.

Propan-2-yl 4-[2-[cyclohexyl(propan-2-yloxycarbonyl)amino]ethyl]piperazine-1-carboxylate Hydrochloride Structure: Features a cyclohexyl-ethyl-carbamate side chain. Key Differences: The cyclohexyl group increases hydrophobicity, likely affecting solubility and protein binding .

Pharmacological and Physicochemical Properties

Parameter Target Compound N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Compound 7 (5-HT₁A Ligand)
Molecular Weight (g/mol) 272.39 283.75 ~400 (estimated)
Key Functional Groups Sulfonylcarbamate, isopropyl Carboxamide, chlorophenyl Methoxyphenyl, adamantane
Solubility Likely moderate (HCl salt) High (polar carboxamide) Low (bulky adamantane)
Receptor Affinity Not reported Not reported High 5-HT₁A binding

Comparison with Analogues :

  • Compound 7 : Synthesized via nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine, followed by condensation with adamantane derivatives .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Formed via carboxamide coupling using ethylpiperazine and 4-chlorophenyl isocyanate .

Key Research Findings and Gaps

  • Structural Insights : The sulfonylcarbamate group in the target compound may confer greater stability than carboxamides or sulfonamides due to reduced hydrolysis susceptibility .
  • Pharmacological Gaps: No direct binding or efficacy data are available for the target compound, unlike its analogues (e.g., Compound 7’s confirmed 5-HT₁A affinity) .
  • Synthetic Challenges : The hydrochloride salt formation step may require stringent pH control to avoid decomposition, a common issue in piperazine derivatives .

Biological Activity

Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The piperazine moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its antibacterial and antichlamydial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a propan-2-yl group attached to a piperazine ring that is further substituted with a sulfonyl and carbamate functional group. This unique structure contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The following table summarizes the antibacterial efficacy of related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli16 μg/mL
This compoundN. meningitidis and H. influenzae64 μg/mL and 32 μg/mL respectively

The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has shown promising results against Chlamydia trachomatis, the causative agent of chlamydial infections. A study demonstrated that certain analogues could significantly impair the growth of C. trachomatis without affecting host cell viability. The selectivity for chlamydial infections was notable, with minimal toxicity observed in mammalian cell lines .

The proposed mechanism through which this compound exerts its biological effects involves interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them viable targets for antibacterial agents. The binding affinity of the compound to these enzymes suggests that it may disrupt bacterial cell division and growth .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds similar to this compound:

  • Case Study on Antibacterial Efficacy : A comparative analysis was performed using various piperazine derivatives against S. aureus and E. coli. The results indicated that modifications to the piperazine structure could enhance antibacterial potency, with some derivatives showing MIC values comparable to traditional antibiotics like ampicillin .
  • Case Study on Antichlamydial Activity : Researchers investigated the impact of structural modifications on the antichlamydial activity of sulfonylpyridine derivatives. The findings revealed that specific substitutions improved activity against C. trachomatis, establishing a basis for further development of selective antichlamydial drugs .

Q & A

Q. What are the recommended synthetic routes for propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride, and how is purity validated?

Methodological Answer: The synthesis typically involves coupling a piperazine sulfonamide intermediate with isopropyl chloroformate. Key steps include:

  • Sulfonylation of Piperazine: Reacting piperazine with a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the sulfonamide intermediate .
  • Carbamate Formation: Introducing the isopropyl carbamate group via reaction with isopropyl chloroformate in the presence of a base (e.g., triethylamine) to stabilize the intermediate .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures) is used to achieve >95% purity, as confirmed by HPLC and ¹H/¹³C NMR .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) identifies characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.2–3.5 ppm (piperazine N–CH₂), and δ 7.5–8.0 ppm (sulfonyl group interactions) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 272.39 g/mol for C₁₀H₁₀FN₃S·HCl) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of piperazine derivatives?

Methodological Answer: Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Stoichiometry: A 1:1.2 molar ratio of piperazine to sulfonyl chloride ensures complete conversion, with excess sulfonyl chloride quenched using aqueous NaHCO₃ .
  • Temperature Control: Reactions performed at 0–5°C reduce side reactions (e.g., di-sulfonylation), increasing yields by 15–20% .
  • Catalysis: Catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation, achieving >80% isolated yield .

Q. What strategies address discrepancies in reported biological activity data for piperazine sulfonamide derivatives?

Methodological Answer:

  • Structural Validation: Re-analyze compounds via X-ray crystallography to confirm stereochemistry, as incorrect assignments (e.g., axial vs. equatorial sulfonyl groups) can alter receptor binding .
  • Assay Standardization: Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., known serotonin receptor antagonists) to normalize activity measurements .
  • Solubility Correction: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts in enzyme inhibition assays .

Q. How should stability challenges during long-term storage be mitigated?

Methodological Answer:

  • Storage Conditions: Store at −20°C in amber glass vials under argon to prevent hydrolysis of the sulfonamide and carbamate groups .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking to identify degradation products (e.g., free piperazine or sulfonic acid) .
  • Lyophilization: For aqueous solutions, lyophilize with trehalose (5% w/v) as a cryoprotectant to maintain structural integrity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Discrepancies often arise from pH variations (e.g., protonation of piperazine at pH < 5 increases aqueous solubility) .
  • Dynamic Light Scattering (DLS): Detect nanoaggregates in PBS, which may falsely indicate low solubility. Sonication (30 min at 25 kHz) disrupts aggregates, improving reproducibility .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight272.39 g/molESI-MS
Purity>95%HPLC
Solubility (H₂O)2.1 mg/mL (pH 7.4)Nephelometry
LogP1.8 ± 0.2Shake-flask

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Sulfonylation Temperature0–5°C+20% vs. room temp
Catalyst (DMAP)5 mol%+15% reaction rate
Stoichiometry (Piperazine:Sulfonyl Chloride)1:1.2Prevents di-sulfonylation

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